molecular formula C66H87N17O14 B121241 Deslorelin acetate CAS No. 82318-06-7

Deslorelin acetate

Cat. No.: B121241
CAS No.: 82318-06-7
M. Wt: 1342.5 g/mol
InChI Key: LYCYLGFSIXIXAB-NUZRHMIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

What is Deslorelin acetate?

This compound is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) and is used in veterinary medicine to manipulate reproductive hormones. It is commonly used to induce ovulation in mares, as a contraceptive in domestic cats and dogs, and to control egg production in avian species. The administration of this compound has been shown to affect gonadotropin secretion, ovarian follicle development, and the expression of angiogenic factors and luteinizing hormone receptors in the corpus luteum of  mares["]["]. In domestic queens, this compound has been used as a short-term contraceptive, with reversible effects on ovarian  activity["]. The efficacy of this compound in inducing ovulation has been studied in relation to the age of the mare and the season, with varying  results["].

Synthetic Analysis

How to comprehensively analyze Deslorelin acetate?

This compound is a gonadotropin-releasing hormone super-agonist (this compound agonist) used for reversible suppression of sex hormone production in various species, including dogs and other animals[].

Reaction Equation:

The synthesis of this compound involves peptide chemistry.

Reaction Conditions:

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.

SPPS involves stepwise assembly of the peptide chain on a solid support, using protected amino acids and coupling reagents.

Reaction conditions include controlled temperature, solvent choice (often DMF or DMSO), and activation of amino acids (e.g., with DIC or HBTU).

Reaction Steps:

The synthesis proceeds in sequential steps:

Activation: The first amino acid (p-Glu) is attached to the solid support.

Coupling: Subsequent amino acids (His, Trp, Ser, Tyr, D-Trp, Leu, Arg, Pro) are added one by one, following standard peptide coupling protocols.

Deprotection: Removal of protecting groups (e.g., Fmoc or Boc) after each coupling step.

Acetylation: The N-terminus is acetylated (NHEt).

Salt Formation: The final product is obtained as the acetate salt.

Reaction Mechanism:

The mechanism involves peptide bond formation via nucleophilic attack of the amino group on the activated carboxyl group.

Protecting groups ensure selective reactions at specific sites.

The overall mechanism follows standard peptide synthesis principles.

Safety and Environmental Considerations:

Safety precautions during synthesis include proper handling of reagents, protective equipment, and waste disposal.

Environmental impact may relate to solvent use (DMF, DMSO) and waste generation[].

Molecular Structure

Deslorelin acetate molecular structure analysis guide?

Atomic Arrangement:

This compound has the molecular formula C₆₆H₈₇N₁₇O₁₄.

It consists of carbon(C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.

The arrangement of these atoms forms a peptide chain.

Bonding Types:

This compound contains several types of chemical bonds:

Peptide Bonds: These covalent bonds link amino acids together in the peptide chain.

Amide Bonds: Formed between the carbonyl group of one amino acid and the amino group of another.

Ester Bond: The N-ethyl group is attached via an ester linkage.

Aromatic Bonds: Present in the indole and phenyl rings.

Geometry:

The peptide backbone adopts a planar conformation due to the resonance of the amide bonds.

The side chains of amino acids introduce steric effects, leading to specific spatial arrangements.

Electron Cloud Distribution:

The electron cloud distribution around this compound is influenced by the arrangement of π bonds in the peptide backbone.

The electron density is highest around the nitrogen atoms involved in the amide bonds.

Stereochemistry:

This compound contains several chiral centers, resulting in stereoisomers.

The compound has nine defined stereocenters[].

The stereochemistry of each amino acid residue contributes to the overall three-dimensional structure.

Resonance Structures:

The peptide bond exhibits partial double bond character due to resonance.

The amide nitrogen and carbonyl oxygen share a π bond, leading to resonance structures.

These resonance forms contribute to the stability of the peptide backbone[].

Mechanism of Action

In-depth exploration of Deslorelin acetate's mechanism of action

Target of Action:

This compound primarily acts on the pituitary gonadal axis.

Specifically, it targets the gonadotropin-releasing hormone (this compound) receptors.

Mode of Action:

Deslorelin is an LHRH agonist, also known as a this compound super-agonist.

Initially, it stimulates the reproductive system by binding to this compound receptors on pituitary cells.

However, with continuous low-dose administration, Deslorelin downregulates these receptors.

This downregulation leads to a suppression of the pituitary’s production and release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).

FSH and LH are essential for maintaining fertility, so their reduction disrupts normal reproductive function[][][].

Result of Action:

By inhibiting FSH and LH release, Deslorelin:

Halts ovulation in females.

Reduces sperm production in males.

Induces reversible infertility.

It is commonly used in veterinary medicine for contraception in animals[][][].

Side Effects:

Deslorelin is generally well-tolerated, but some side effects may occur:

Temporary behavioral changes: These can include lethargy or altered mating behavior.

Local injection site reactions: Mild swelling or discomfort at the injection site.

Rarely allergic reactions: Such as itching or hives[][][].

Action Environment:

The action of Deslorelin is not significantly affected by environmental factors.Its primary impact is on the hormonal balance within the individual.

Physical Properties

What are the physical properties of Deslorelin acetate?

States:

This compound is a white to off-white powder[].

At standard temperature and pressure (STP), it exists as a solid.

Color and Appearance:

The compound appears as a white to pale yellow cylindrical implant, similar in size to a microchip2.

It is opaque and has an opaque appearance.

The surface texture may vary but is generally smooth.

Solubility:

This compound is soluble in water and 1% acetic acid in water at a concentration of 1 mg/mL to form a clear, colorless solution[].

Chemical Properties

What are the chemical properties of Deslorelin acetate?

Chemical Structure and Formula:

This compound has the molecular formula C₆₆H₈₇N₁₇O₁₄ and a molecular weight of approximately 1342.5 g/mol[].

It is also known by trade names such as “Ovuplant” and “Suprelorin.”

Chemical Reaction Types:

This compound is a peptide compound, specifically a gonadotropin-releasing hormone (this compound) super-agonist[].

Its primary function is to suppress sex hormone production.

Reactivity:

Solubility: this compound is slightly soluble in acetic acid, dimethyl sulfoxide (DMSO), and methanol[].

Stability: It is stable under normal storage conditions (−20°C)[].

Redox Property:

This compound does not exhibit significant redox properties. Its primary role is hormonal regulation.

Acidity and Alkalinity:

The pH-value of this compound is not applicable [].

It contains an acetic acid moiety, but its overall acidity is not pronounced.

Stability and Decomposition:

This compound is stable when stored properly.

It may decompose under extreme conditions (e.g., high temperature, strong acids/bases).

Biochemical Properties

What are the biochemical properties of Deslorelin acetate?

This compound is an injectable gonadotropin-releasing hormone (this compound) super-agonist, also known as an LHRH agonist.It primarily stops the production of sex hormones by acting on the hypothalamus-pituitary-gonadal axis[].

Cellular Effects

Deslorelin affects cells by binding to this compound receptors in the hypothalamus and pituitary gland.This binding leads to desensitization of the receptors responsible for gonadotropin release (luteinizing hormone (LH) and follicle-stimulating hormone (FSH)).Ultimately, it decreases the production of androgens (such as testosterone) and sex hormones[].

Molecular Mechanism

Unlike other this compound agonists, Deslorelin primarily induces an initial “flare-up” effect on the pituitary gland.This surge in LH secretion is followed by downregulation of the pituitary receptors, leading to decreased LH and FSH production.Consequently, androgen production is markedly reduced[].

Time Effect

Studies have shown that a single treatment with a 4.7-mg this compound implant has no significant effect on testosterone circulation in male tortoises over a 5-month period[].The sustained suppression of testosterone occurs without significant fluctuations during this time.

Scientific Research Applications

What are the biochemical properties of Deslorelin acetate?

Veterinary Medicine:

Application: this compound is widely used in veterinary medicine for contraception and reproductive management in animals.

Details: It serves as a long-acting this compound agonist, suppressing sex hormone production. In female animals, it prevents estrus (heat) and can be used for birth control. In males, it reduces testosterone levels, aiding in the treatment of benign prostatic hyperplasia and testicular tumors .

Assisted Reproductive Technologies (ART):

Application: this compound plays a role in ART for controlled breeding in livestock and endangered species.

Details: By synchronizing estrus cycles, it facilitates artificial insemination and embryo transfer. Researchers use it to optimize breeding programs and conserve genetic diversity .

Endometriosis Research:

Application: this compound is investigated for managing endometriosis in women.

Details: Its ability to suppress sex hormones may alleviate symptoms and reduce endometrial lesions. Clinical trials explore its efficacy and safety .

Cancer Treatment (Prostate Cancer):

Application: this compound is studied as an adjunctive therapy for prostate cancer.

Details: By lowering testosterone levels, it inhibits tumor growth. Research focuses on its combination with other treatments .

Behavioral Studies in Animals:

Application: Researchers use this compound to study animal behavior.

Details: By manipulating reproductive hormones, they investigate mating behavior, territoriality, and aggression .

Pain Management in Horses:

Application: this compound is explored for pain relief in horses.

Details: It suppresses estrus-related discomfort and may be useful in colic management. Studies assess its analgesic effects .

Product Comparison

Deslorelin acetate and Goserelin Acetate: Similarities and Differences of Organic Compounds

Similarities

Chemical Structure: Both this compound and Goserelin acetate are complex molecules with similar structures. They are both classified as decapeptides[][].

Mechanism: Both this compound and Goserelin acetate work by stopping the production of sex hormones[][]. They bind to and activate pituitary gonadotropin-releasing hormone (this compound) receptors, disrupting the endogenous hormonal feedback systems, resulting in the down-regulation of testosterone and estrogen production[][].

Medical Uses: Both this compound and Goserelin acetate are used in the treatment of hormone-sensitive cancers. This compound is used in veterinary medicine to control the production of sex hormones[], while Goserelin acetate is used in human medicine to treat hormone-sensitive cancers of the breast (in pre- and peri-menopausal women) and prostate, and some benign gynaecological disorders (endometriosis, uterine fibroids and endometrial thinning)[].

Administration: Both this compound and Goserelin acetate are administered as injectable formulations[][].

Differences

Chemical Structure: this compound has the chemical formula C66H87N17O14, while Goserelin acetate has the chemical formula C59H84N18O14. This difference in structure can lead to differences in their biological activity and pharmacokinetics[].

Uses: this compound is used primarily in veterinary medicine to control the production of sex hormones. On the other hand, Goserelin acetate is used in human medicine to treat hormone-sensitive cancers of the breast (in pre- and peri-menopausal women) and prostate, and some benign gynaecological disorders (endometriosis, uterine fibroids and endometrial thinning)[].

Administration: Both this compound and Goserelin acetate are administered as injectable formulations[]. The specific method of administration (subcutaneous, intramuscular, etc.) and the frequency of administration  is  vary between the two drugs.

Related Small Molecules

Goserelin acetate,Physalin A,IMG-7289 ditosylate,TT01001,trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one,Benidipine hydrochloride,Calpeptin,Unii-yjz71tro1X,Ganglioside GD3 Sodium Salt,(D-Leu6,pro-nhet9)-lhrh (4-9),n-Propyl 4-Hydroxybenzoate--d4,TDP665759,Tebuconazole,Lappaol F,6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde,Dinaciclib,Ecteinascidin 770,Linzagolix choline,AT9283 ,Staurosporine

Common Problem

Frequently Asked questions About Deslorelin acetate

What is this compound?

This compound (Suprelorin, Peptech Animal Health, Macquarie Park, New South Wales, Australia) is another this compound agonist that is formulated into a subcutaneous, controlled-release implant designed for use in dogs for reversible suppression of testosterone production, and thus contraception["].

What are the effects of this compound on organisms?

These studies suggest that this compound implants have varying effects on ovarian activity in female animals, including prevention of initial ovarian stimulation, postponement of stimulation, inhibition of ovulation, induction of estrus, and potential for fertility inhibition, with some instances of negative side effects like follicular cysts and altered cyclicity[].

Future Directions

These potential research directions indicate a growing interest in the broader applications of Deslorelin acetate, particularly in understanding its physiological effects, optimizing its use for reproductive control, and improving animal welfare.

Embryo Production and Oocyte Recovery: Further studies are needed to evaluate the success of this compound in embryo production, particularly its effects on oocyte recovery in species like domestic cats (Ackermann et al., 2017).

Hormonal Secretion and Reproductive Physiology: Investigating the long-term effects of this compound on LH and FSH secretion in different species, and its implications for reproductive physiology, remains a key area of research (Johnson et al., 2003).

Behavioral Studies: Exploring the potential of this compound in managing behavioral problems in animals, such as reducing aggressive or sexual behaviors in stallions, is an area ripe for further research (Falomo et al., 2013).

Puberty Postponement and Contraception: Research into the use of this compound for postponing puberty in animals like cats and its implications for veterinary practice could be expanded (Cecchetto et al., 2017).

Animal Models for Reproductive Studies: Its use in creating animal models for reproductive studies, such as inducing non-laying states in birds, could be an area of increased focus (Eusemann et al., 2018).

Hormone-Induced Sequelae Management: The efficacy of this compound in long-term management of hormone-induced sequelae in conditions like adrenocortical disease in ferrets presents another avenue for future research (Wagner et al., 2005).

Hormonal Contraception in Primates: Its role as a noninvasive and long-lasting contraceptive method in primates, such as rhesus macaques, with a focus on individual variation in hormone suppression duration, is an emerging area of interest (Carroll et al., 2022).

Controlled Drug Delivery Systems: Developing optimized formulations for controlled delivery of this compound, ensuring extended peptide release and maintaining conformational stability, is a promising research direction (Kapoor et al., 2018).

Properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H83N17O12.C2H4O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;1-2(3)4/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);1H3,(H,3,4)/t45-,46-,47-,48-,49+,50-,51-,52-,53-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCYLGFSIXIXAB-NUZRHMIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H87N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046683
Record name Deslorelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82318-06-7
Record name Deslorelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082318067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deslorelin acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESLORELIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679007NR5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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